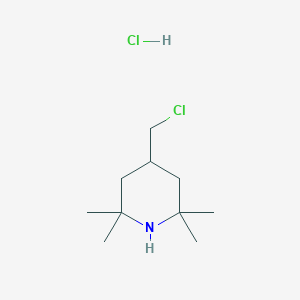
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is a chemical compound that belongs to the class of oxazolium salts It is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazolium ring, with a perchlorate anion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with methyl acrylate to form an intermediate, which is then cyclized to produce the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The oxazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazolium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolium salts, oxazolones, and dihydro derivatives
Applications De Recherche Scientifique
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolium-based compounds and as a catalyst in certain reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxazolium intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The oxazolium ring can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds or the modulation of biological pathways, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4,5-dihydro-1,2-oxazol-2-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
5-Methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate: Lacks the tert-butyl group, affecting its reactivity and properties.
2-tert-Butyl-5-methyl-1,2-oxazolium bromide: Similar structure but with a bromide anion.
Uniqueness
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is unique due to the combination of the tert-butyl and methyl groups on the oxazolium ring, along with the perchlorate anion. This combination imparts specific reactivity and stability characteristics, making it suitable for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
60581-94-4 |
|---|---|
Formule moléculaire |
C8H16ClNO5 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
2-tert-butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H16NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h6-7H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YCVNASXBHHXAOO-UHFFFAOYSA-M |
SMILES canonique |
CC1CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)






![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

